molecular formula C20H28N2O2 B15207560 2,2'-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)

2,2'-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)

Cat. No.: B15207560
M. Wt: 328.4 g/mol
InChI Key: KPEQRPHAHVSABC-UHFFFAOYSA-N
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Description

2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group and two dimethyl-dihydrooxazole moieties attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Phenylene Core: The phenylene core can be synthesized through a series of reactions starting from benzene derivatives. Common methods include Friedel-Crafts alkylation or acylation.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of Oxazole Rings: The oxazole rings are formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenylene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
  • 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydroimidazole)
  • 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrothiazole)

Uniqueness

The uniqueness of 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) lies in its specific structural features, such as the presence of oxazole rings and the tert-butyl group. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-[3-tert-butyl-5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C20H28N2O2/c1-18(2,3)15-9-13(16-21-19(4,5)11-23-16)8-14(10-15)17-22-20(6,7)12-24-17/h8-10H,11-12H2,1-7H3

InChI Key

KPEQRPHAHVSABC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=NC(CO3)(C)C)C

Origin of Product

United States

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